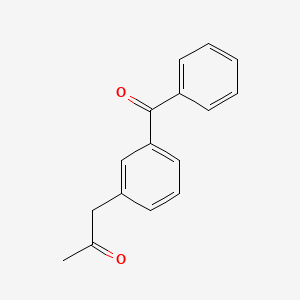

1-(3-Benzoylphenyl)propan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

79868-86-3 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-(3-benzoylphenyl)propan-2-one |

InChI |

InChI=1S/C16H14O2/c1-12(17)10-13-6-5-9-15(11-13)16(18)14-7-3-2-4-8-14/h2-9,11H,10H2,1H3 |

InChI Key |

JFMLICWPWKXNJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Benzoylphenyl Propan 2 One

Strategic Disconnections and Retrosynthetic Analysis of 1-(3-Benzoylphenyl)propan-2-one

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the primary disconnections involve the carbon-carbon bonds forming the backbone of the molecule.

A key disconnection breaks the bond between the phenyl ring and the propan-2-one moiety. This suggests a Friedel-Crafts type reaction, where a 3-benzoylphenyl derivative is alkylated with an acetone (B3395972) equivalent. Another strategic disconnection can be made at the benzoyl group, suggesting a Friedel-Crafts acylation of a phenylpropan-2-one precursor. quora.comvedantu.com The order of these bond-forming events is crucial and depends on the directing effects of the substituents on the aromatic ring. ox.ac.uk

The concept of "synthons," which are idealized fragments resulting from a disconnection, helps in identifying suitable real-world reagents. amazonaws.com For instance, the disconnection of the propan-2-one side chain could lead to a nucleophilic synthon, which could be represented by an enolate of acetone, and an electrophilic synthon, such as a 3-benzoylbenzyl halide.

Novel Carbon-Carbon Bond Forming Reactions in the Synthesis of the Propan-2-one Moiety

The formation of the propan-2-one side chain is a critical step in the synthesis of this compound. Modern organic synthesis offers a variety of powerful carbon-carbon bond-forming reactions to achieve this transformation. researchgate.netalevelchemistry.co.ukscience.gov

One of the most fundamental approaches involves the reaction of a Grignard reagent, derived from a 3-halobenzophenone, with a suitable three-carbon synthon. illinois.edu Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, provide a versatile platform for constructing the aryl-alkyl bond. These methods often exhibit high functional group tolerance and can be performed under mild conditions. science.govbas.bg

The aldol (B89426) condensation represents another classic yet effective strategy. alevelchemistry.co.ukvanderbilt.edu In this context, a reaction between a derivative of benzaldehyde (B42025) and acetone could be envisioned, followed by subsequent transformations to arrive at the target molecule. The Wittig reaction and its variants also offer a pathway to introduce the propanone side chain by forming a carbon-carbon double bond, which can then be further manipulated. alevelchemistry.co.ukvanderbilt.edu

| Reaction Type | Reagents | Key Features |

| Grignard Reaction | 3-Halobenzophenone, Isopropylmagnesium bromide | Forms a C-C bond between an organometallic compound and a carbonyl group. |

| Suzuki Coupling | 3-Benzoylphenylboronic acid, Acetone derivative | Palladium-catalyzed cross-coupling with high functional group tolerance. |

| Aldol Condensation | 3-Benzoylbenzaldehyde, Acetone | Forms a β-hydroxy ketone intermediate. vanderbilt.edu |

| Wittig Reaction | 3-Benzoylbenzylphosphonium ylide, Acetaldehyde | Forms an alkene that can be converted to the ketone. alevelchemistry.co.ukvanderbilt.edu |

Regioselective Acylation and Alkylation Approaches to the 3-Benzoylphenyl Core

Achieving the desired 1,3-disubstitution pattern on the phenyl ring is a central challenge in the synthesis of this compound. The regioselectivity of acylation and alkylation reactions is governed by the electronic and steric properties of the substituents already present on the aromatic ring. ox.ac.uk

Friedel-Crafts acylation is a common method for introducing the benzoyl group. quora.comvedantu.com When starting with a monosubstituted benzene (B151609) derivative, the directing effect of the initial substituent will determine the position of the incoming acyl group. For instance, if the propan-2-one side chain is introduced first, its ortho-, para-directing nature would not favor the formation of the meta-substituted product. Therefore, a blocking group strategy or a multi-step sequence involving functional group interconversion might be necessary. ox.ac.uk

Alternatively, starting with a compound that already has a meta-directing group can facilitate the desired regiochemistry. For example, the acylation of a compound like 3-bromotoluene, followed by further functional group manipulation, could lead to the target molecule. The use of modern catalysts, including zeolites and other solid acids, can also enhance the regioselectivity of these reactions. mdpi.com

A dual catalytic system involving a benzophenone-derived photosensitizer and a nickel catalyst has been reported for the direct benzylic C–H acylation, offering an alternative to traditional methods. rsc.org

Catalytic Asymmetric Synthesis of Chiral Precursors to this compound

While this compound itself is achiral, the synthesis of chiral precursors can be a valuable strategy, particularly in the context of producing enantiomerically pure derivatives or related chiral molecules. Asymmetric reduction of prochiral ketones to chiral alcohols is a well-established method in organic synthesis. nih.govwikipedia.org

Biocatalysis, using enzymes such as ketoreductases (KREDs), offers a green and highly stereoselective route to chiral alcohols from prochiral ketones. acs.org These enzymes can operate under mild conditions and often exhibit excellent enantioselectivity. acs.org For instance, a prochiral diketone precursor to this compound could be selectively reduced to a chiral hydroxy-ketone.

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are also powerful techniques. wikipedia.org Catalysts based on rhodium, ruthenium, or iridium, in combination with chiral ligands like BINAP, can achieve high enantioselectivities in the reduction of ketones. wikipedia.org The choice of catalyst and ligand is crucial for controlling the stereochemical outcome.

| Method | Catalyst/Reagent | Key Features |

| Biocatalytic Reduction | Ketoreductases (KREDs) | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.org |

| Asymmetric Hydrogenation | Rhodium/Ruthenium with Chiral Ligands (e.g., BINAP) | Utilizes H2 gas, high turnover numbers. wikipedia.org |

| Asymmetric Transfer Hydrogenation | Isopropanol, Chiral Catalyst | Avoids the use of high-pressure hydrogen gas. wikipedia.org |

| Oxazaborolidine Reduction | CBS Catalyst, Borane | Catalytic asymmetric reduction of simple ketones. wikipedia.org |

Green Chemistry Approaches and Sustainable Synthetic Routes to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yedarnd.cominnoget.com In the synthesis of ketones like this compound, several green strategies can be implemented.

The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. chemistryviews.org Photocatalytic reactions that utilize visible light as a sustainable energy source are also gaining prominence. chemistryviews.orgacs.org For example, a visible-light-induced aerobic C-H oxidation has been developed for the production of aromatic ketones, using air as the oxidant and water as the solvent. chemistryviews.org

Catalysis plays a central role in green chemistry. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of research. yedarnd.com Polyoxometalates (POMs) have shown promise as catalysts for aerobic oxidation reactions. yedarnd.cominnoget.com Additionally, the use of nitrogen dioxide as an oxidizing agent for the synthesis of aldehydes and ketones from alcohols has been reported as a sustainable method that produces no dangerous residues. nih.gov

| Green Chemistry Principle | Application in Ketone Synthesis |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. yedarnd.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Use of Safer Solvents | Employing water or other environmentally benign solvents. chemistryviews.org |

| Energy Efficiency | Utilizing photocatalysis or microwave irradiation to reduce energy consumption. chemistryviews.org |

| Catalysis | Developing recyclable heterogeneous catalysts and biocatalysts. acs.orgyedarnd.com |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. springernature.com This technology offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. springernature.comacs.org

The synthesis of ketones has been successfully adapted to flow chemistry systems. acs.orgresearchgate.net For instance, the reaction of organometallic reagents with carbon dioxide in a continuous flow setup has been shown to produce ketones with suppressed formation of byproducts. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and selectivity. mdpi.com

Solid-Phase Synthesis Strategies for Derivatives of this compound

Solid-phase synthesis is a technique where molecules are covalently bound to a solid support (resin) during a series of chemical reactions. mdpi.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away, while the desired product remains attached to the resin.

While the direct synthesis of this compound on a solid support might be complex, this methodology is well-suited for the preparation of a library of its derivatives. For example, a precursor to the 3-benzoylphenyl core could be attached to a resin, and then various modifications could be made to the propan-2-one moiety.

A "traceless" solid-phase synthesis of ketones has been reported, where the ketone is released from the resin without leaving behind any part of the linker. mdpi.comnih.gov This is often achieved using an acid-labile enol ether linkage to a Wang resin. mdpi.comnih.gov Such strategies could be adapted to generate a diverse range of ketones structurally related to this compound for screening in various applications.

Mechanistic Investigations of Reactions Involving 1 3 Benzoylphenyl Propan 2 One

Elucidation of Keto-Enol Tautomerism Dynamics in 1-(3-Benzoylphenyl)propan-2-one

Like other β-diketones, this compound exists in equilibrium between its diketo form and two enol tautomers. mdpi.commdpi.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. calstate.edu The equilibrium position is influenced by factors such as the solvent and the nature of the substituents. mdpi.commdpi.com

The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a quasi-aromatic ring. mdpi.com Studies on similar β-diketones have shown that the enol content tends to increase with the size of the substituents on the terminal carbons of the diketone system. mdpi.com Conversely, the diketo form is favored in more polar solvents. calstate.edu The dynamics of this tautomerism can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different tautomeric forms present in solution. calstate.edu

Table 1: Tautomeric Forms of this compound

| Tautomer | Description | Key Features |

| Diketo form | The standard structure with two distinct carbonyl groups. | Favored in polar solvents. |

| Enol form 1 | Enolization occurs towards the benzoyl group. | Potential for extended conjugation with the aromatic ring. |

| Enol form 2 | Enolization occurs towards the acetyl group. | Stabilized by intramolecular hydrogen bonding. |

Reaction Pathways for Nucleophilic Additions to the Carbonyl Functionalities

The two carbonyl groups in this compound exhibit different reactivities towards nucleophiles due to electronic and steric effects. libretexts.org The aliphatic ketone is generally more reactive than the aromatic ketone. acs.org Nucleophilic addition reactions, such as those involving Grignard reagents, proceed by the attack of the nucleophile on the electrophilic carbonyl carbon. organic-chemistry.orgbyjus.comwikipedia.org

The reaction with a Grignard reagent typically leads to the formation of a tertiary or secondary alcohol after an acidic workup. byjus.comchemistrysteps.com The mechanism often involves a six-membered ring transition state. byjus.comwikipedia.org The presence of two carbonyl groups allows for the possibility of selective addition, which can be influenced by the reaction conditions and the nature of the nucleophile.

Electrophilic Aromatic Substitution on the Benzoylphenyl Moiety

The benzoyl group on the phenyl ring of this compound is an electron-withdrawing group and acts as a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. savemyexams.comlibretexts.orglatech.edulibretexts.org This means that incoming electrophiles will preferentially add to the positions meta to the benzoyl group.

A common example of this type of reaction is nitration. chempedia.infoacs.org In the presence of a nitrating mixture (typically nitric acid and sulfuric acid), a nitro group (NO2) is introduced onto the aromatic ring. The deactivating nature of the benzoyl group makes the reaction slower than the nitration of benzene (B151609) itself. uomustansiriyah.edu.iq

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect |

| Benzoyl Group | Deactivating | Meta |

| Alkyl Group | Activating | Ortho, Para |

| Hydroxyl Group | Activating | Ortho, Para |

| Nitro Group | Deactivating | Meta |

Radical Reactivity and Pathways of this compound

Carbonyl compounds, including this compound, can undergo photochemical reactions upon exposure to light, leading to the formation of radical intermediates. scribd.com One common pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of an acyl radical and an alkyl radical. scribd.com

These highly reactive radical species can then participate in a variety of subsequent reactions, such as recombination, disproportionation, or abstraction of atoms from other molecules. The specific pathways and products will depend on the reaction conditions and the presence of other reactive species. The photochemistry of the structurally related ketoprofen (B1673614) has been studied, providing insights into the potential radical pathways. rsc.org

Pericyclic Reactions Involving the Molecular Framework of this compound

The molecular structure of this compound, particularly its enol forms, can potentially participate in pericyclic reactions. These are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org One such type of reaction is an electrocyclic reaction, where a pi bond is converted into a sigma bond, leading to the formation of a ring. wikipedia.orglibretexts.org

For example, divinyl ketones can undergo a Nazarov cyclization, a type of 4π electrocyclic reaction, to form cyclopentenones. wikipedia.orgacs.orglibretexts.org While direct evidence for pericyclic reactions involving this compound is not extensively documented, the presence of conjugated systems in its enol tautomers suggests the possibility of such transformations under appropriate thermal or photochemical conditions. wikipedia.orgacs.orgwikipedia.org

Oxidation and Reduction Mechanisms of the Ketone Groups in this compound

The two ketone groups in this compound can be selectively oxidized or reduced. Oxidation can lead to the formation of carboxylic acids, while reduction yields the corresponding alcohols.

Selective reduction of one carbonyl group in the presence of the other is a significant challenge in the chemistry of diketones. acs.orgrsc.orgresearchgate.net For 1,3-diketones containing both an aromatic and an aliphatic carbonyl, methods have been developed for the regioselective reduction of the aliphatic carbonyl group. acs.org Reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for the reduction of ketones. The presence of albumin can influence the stereoselectivity of the reduction of 1,3-diketones, leading to the formation of specific diol stereoisomers. rsc.org Conversely, oxidation can be achieved using reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).

Table 3: Common Reagents for Oxidation and Reduction

| Reaction | Reagent | Product Type |

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acids |

| Oxidation | Chromium trioxide (CrO3) | Carboxylic acids |

| Reduction | Sodium borohydride (NaBH4) | Alcohols |

| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols |

Derivatization and Analog Synthesis from 1 3 Benzoylphenyl Propan 2 One

Synthesis of Novel Heterocyclic Systems Incorporating the 1-(3-Benzoylphenyl)propan-2-one Scaffold

The 1,3-dicarbonyl moiety within this compound is a key functional group that enables its use as a precursor in the synthesis of various heterocyclic systems. Several classical and modern synthetic methodologies can be employed to construct rings such as pyridines, pyrimidines, thiophenes, and indoles.

Pyridine (B92270) Synthesis:

The Hantzsch pyridine synthesis is a well-established method for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. acs.org This multi-component reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. acs.org Given that this compound is a 1,3-diketone, it can serve as the dicarbonyl component in related pyridine syntheses. For instance, in the Guareschi-Thorpe condensation, a cyanoacetamide condenses with a 1,3-dicarbonyl compound in the presence of a base to form a substituted 2-hydroxypyridine. nih.govrsc.orgresearchgate.netnih.govnih.gov Another relevant method is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynylketone, but has been modified to a one-pot three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonia. acs.orgresearchgate.netresearchgate.net

| Pyridine Synthesis Method | Reactants with this compound | Resulting Heterocycle |

| Hantzsch-type Synthesis | Aldehyde, Ammonium Acetate | Substituted Dihydropyridine/Pyridine |

| Guareschi-Thorpe Condensation | Cyanoacetamide, Base | Substituted 2-Hydroxypyridine |

| Bohlmann-Rahtz (modified) | Alkynone, Ammonia | Trisubstituted Pyridine |

Thiophene Synthesis:

The Gewald reaction offers a straightforward route to polysubstituted 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. researchgate.net The dicarbonyl nature of this compound allows it to be a suitable starting material for Gewald-type reactions, leading to thiophenes bearing the 3-benzoylphenyl moiety.

Pyrrole (B145914) and Furan (B31954) Synthesis:

The Paal-Knorr synthesis is a fundamental method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. nih.gov While this compound is a 1,3-diketone, modifications of this reaction or its use in multi-step sequences could potentially lead to pyrrole or furan rings. For instance, reaction with a primary amine or ammonia under acidic conditions can yield pyrrole derivatives. cn-pci.com

Indole (B1671886) Synthesis:

The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. acs.orgchemrxiv.org The ketonic functionalities of this compound can react with arylhydrazines to form the corresponding hydrazones, which upon treatment with acid, can undergo the characteristic rsc.orgrsc.org-sigmatropic rearrangement to form an indole ring system. The specific ketone group that reacts would determine the substitution pattern of the resulting indole.

Quinoxaline (B1680401) Synthesis:

Quinoxalines are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchemrxiv.orgacs.org The 1,3-diketone structure of this compound can be chemically modified, for example through oxidation, to generate a suitable 1,2-dicarbonyl precursor for quinoxaline synthesis.

Design and Synthesis of Conformationally Restricted Analogs of this compound

To explore the structure-activity relationships of molecules derived from this compound, conformationally restricted analogs are of significant interest. Introducing rigidity into a molecule can help to define the bioactive conformation and improve binding affinity to biological targets.

One common strategy to restrict conformational freedom is the incorporation of the flexible side chain into a cyclic system. For this compound, this can be achieved by forming a ring that includes the propan-2-one moiety and the phenyl ring to which it is attached. Intramolecular cyclization reactions, such as aldol (B89426) condensation or Friedel-Crafts acylation, could be employed to create a fused ring system. The design of such rigid analogs often involves computational modeling to predict the most stable and synthetically accessible structures. nih.gov

Another approach is the introduction of bulky substituents on the phenyl rings or the propanone backbone. These bulky groups can sterically hinder free rotation around single bonds, thus limiting the number of accessible conformations.

| Strategy for Conformational Restriction | Modification to this compound | Potential Outcome |

| Ring Formation | Intramolecular cyclization of the propan-2-one side chain | Fused bicyclic or tricyclic ketone |

| Introduction of Bulky Groups | Substitution on the aromatic rings or the aliphatic chain | Steric hindrance leading to a more defined conformation |

Structural Modifications of the Benzoyl Group for Enhanced Reactivity Profiles

The reactivity of the carbonyl groups in this compound can be modulated by introducing substituents onto the benzoyl group's phenyl ring. The electronic nature of these substituents can either increase or decrease the electrophilicity of the carbonyl carbon, thereby influencing the rates of nucleophilic attack.

The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. nih.govresearchgate.net By plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. nih.gov For reactions involving nucleophilic attack on the benzoyl carbonyl, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) will have positive σ values and are expected to increase the reaction rate, resulting in a positive ρ value. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) will have negative σ values and are expected to decrease the reaction rate.

These principles can be applied to tailor the reactivity of this compound for specific synthetic applications. For example, enhancing the reactivity of the benzoyl ketone could facilitate selective reactions at that position over the aliphatic ketone.

| Substituent on Benzoyl Ring | Hammett Constant (σ) | Effect on Benzoyl Carbonyl Reactivity | Expected Impact on Reaction Rate |

| Nitro (-NO₂) | Positive | Increased electrophilicity | Increase |

| Chloro (-Cl) | Positive | Increased electrophilicity | Increase |

| Methyl (-CH₃) | Negative | Decreased electrophilicity | Decrease |

| Methoxy (-OCH₃) | Negative | Decreased electrophilicity | Decrease |

Preparation of Chiral Derivatives via Stereoselective Transformations of this compound

The presence of two prochiral carbonyl groups in this compound makes it an ideal substrate for stereoselective transformations to generate chiral derivatives. Asymmetric reduction of one of the ketone functionalities is a common strategy to introduce a stereocenter.

Asymmetric Reduction:

The desymmetric enantioselective reduction of cyclic 1,3-diketones is a well-studied area, and similar principles can be applied to the acyclic 1,3-diketone system of this compound. acs.orgresearchgate.netresearchgate.net This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, can facilitate the delivery of hydrogen to one face of the carbonyl group with high enantioselectivity. acs.org Organocatalysts, such as chiral phosphinamides, have also been shown to be effective for the desymmetric reduction of 1,3-diketones. acs.orgacs.org

Use of Chiral Auxiliaries:

Another powerful method for inducing chirality is the use of a chiral auxiliary. wikipedia.orgresearchgate.netsigmaaldrich.comscielo.org.mxrsc.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. For this compound, a chiral auxiliary could be reacted with one of the carbonyl groups to form a chiral enamine or imine. Subsequent reactions, such as alkylation or reduction, would then proceed with a high degree of stereocontrol. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

| Stereoselective Method | Reagents/Catalysts | Chiral Product |

| Asymmetric Catalytic Hydrogenation | Chiral Ru, Rh, or Ir complexes | Chiral hydroxy-ketone |

| Asymmetric Organocatalytic Reduction | Chiral phosphinamides, boranes | Chiral hydroxy-ketone |

| Chiral Auxiliary Directed Reaction | Chiral amines, amino alcohols | Enantiomerically enriched functionalized derivative |

Polymerization Initiators and Monomers Derived from this compound

Benzophenone (B1666685) and its derivatives are well-known photoinitiators for free radical polymerization. rsc.orgnih.govnih.govchemrxiv.orgacs.org Upon absorption of UV light, benzophenone is promoted to an excited triplet state which can then abstract a hydrogen atom from a suitable donor (a co-initiator, such as an amine or a thiol) to generate initiating radicals.

Given that this compound possesses a benzophenone moiety, it has the potential to function as a photoinitiator. The presence of the propan-2-one group might influence its photochemical properties and initiation efficiency. To be used as a polymerization initiator, this compound would be part of a photoinitiating system, typically in combination with a co-initiator.

Furthermore, this compound can be chemically modified to be incorporated into a polymer chain, either as a monomer or as a part of a macroinitiator. For instance, functional groups suitable for polymerization (e.g., vinyl, acrylate, or epoxide groups) could be introduced onto the aromatic rings or the aliphatic chain. The resulting polymer would have pendant benzophenone units, which could be used for subsequent photochemical crosslinking or grafting reactions.

| Application | Modification/Use | Mechanism/Function |

| Photoinitiator | Used directly with a co-initiator | UV absorption, hydrogen abstraction, radical generation |

| Monomer | Introduction of a polymerizable group (e.g., vinyl) | Incorporation into a polymer backbone |

| Macroinitiator | Attachment to a pre-existing polymer | Initiation of polymerization from the polymer chain |

Synthesis of Photoactive Derivatives of this compound

The benzophenone chromophore in this compound makes it a valuable starting material for the synthesis of a variety of photoactive derivatives with applications in photochemistry and photobiology.

Photosensitizers:

Benzophenone is an efficient photosensitizer, capable of absorbing light and transferring the energy to another molecule, which then undergoes a chemical reaction. chemrxiv.orgrsc.orgresearchgate.net This property is utilized in various photochemical processes. By modifying the structure of this compound, for example by introducing heavy atoms or extending the conjugated system, its photosensitizing properties can be tuned for specific applications, such as in photodynamic therapy where the generation of singlet oxygen is desired. rsc.org

Photolabile Protecting Groups:

Photolabile protecting groups (PPGs), or "caged" compounds, are moieties that can be removed from a molecule upon irradiation with light, allowing for the controlled release of the active molecule. nih.govacs.orgnih.govwikipedia.org Benzophenone derivatives have been developed as PPGs. The mechanism often involves an intramolecular hydrogen abstraction by the excited benzophenone carbonyl from a benzylic position, leading to cleavage of a bond and release of the protected functional group. This compound could be functionalized to create novel PPGs for caging various molecules like carboxylic acids, amines, or alcohols.

| Photoactive Derivative | Synthetic Strategy | Potential Application |

| Photosensitizer | Introduction of heavy atoms or extended conjugation | Photodynamic therapy, photocatalysis |

| Photolabile Protecting Group | Functionalization with a leaving group at a suitable position | Controlled release of bioactive molecules |

Advanced Spectroscopic and Structural Elucidation of 1 3 Benzoylphenyl Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1-(3-benzoylphenyl)propan-2-one. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), a characteristic singlet appears at approximately δ 2.45 ppm, which is attributed to the three protons of the methyl group (CH₃). The aromatic protons resonate in a more complex multiplet pattern in the range of δ 7.45–8.10 ppm, corresponding to the nine protons of the two phenyl rings.

The ¹³C NMR spectrum offers further structural confirmation. Key resonances include the carbonyl carbons and the various aromatic carbons, providing a complete carbon skeleton of the molecule. For a related compound, 1-(3-benzoylphenyl)ethanone, which is an impurity of Ketoprofen (B1673614), detailed ¹³C NMR data is available and serves as a valuable reference for interpreting the spectrum of this compound. researchgate.netnih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.45 | Singlet | 3H | CH₃ |

| 7.45–8.10 | Multiplet | 9H | Aromatic H |

Note: Data recorded in CDCl₃.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and investigating the fragmentation pathways of this compound. Electron ionization (EI) mass spectrometry is a common method used for this purpose.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformation Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques are complementary and offer a comprehensive vibrational analysis of the molecule. epequip.comthermofisher.comsapub.org

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, exhibits a strong absorption band around 1685 cm⁻¹. This band is characteristic of the stretching vibration of the carbonyl (C=O) group. Another significant absorption is observed around 1600 cm⁻¹, which is attributed to the C=C stretching vibrations within the aromatic rings.

Raman spectroscopy can provide additional insights, particularly for non-polar bonds. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1685 | C=O stretch |

| 1600 | Aromatic C=C stretch |

Note: Data recorded with KBr pellet.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not available in the provided search results, studies on related compounds like 3-(propan-2-ylidene)benzofuran-2(3H)-one provide valuable insights into the type of data that can be obtained. researchgate.netvensel.org

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, its derivatives can be. The synthesis of chiral derivatives of related compounds, such as 2-(3-benzoylphenyl)propanoic acid (Ketoprofen), is well-established. researchgate.net

If a chiral center were introduced into the this compound scaffold, CD spectroscopy could be used to determine the absolute configuration of the enantiomers and study their conformational properties in solution. The interaction of circularly polarized light with the chiral molecule would result in a differential absorption, producing a characteristic CD spectrum. aps.org

Two-Dimensional NMR Techniques for Complex Structural Characterization

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the complete and unambiguous assignment of complex NMR spectra. oatext.com For a molecule like this compound, with multiple overlapping signals in the aromatic region of the ¹H NMR spectrum, 2D NMR would be particularly useful.

A COSY spectrum would reveal the coupling relationships between protons, helping to identify which protons are adjacent to each other in the phenyl rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum. These advanced techniques provide a comprehensive picture of the molecular connectivity and are essential for the rigorous structural elucidation of complex organic molecules.

Computational Chemistry and Theoretical Studies of 1 3 Benzoylphenyl Propan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method that determines the electronic energy of a molecule based on its electron density. mdpi.com For 1-(3-Benzoylphenyl)propan-2-one, DFT calculations are instrumental in elucidating its electronic structure and predicting its reactivity. By mapping the electron density distribution, one can identify the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the two carbonyl groups are expected to be the primary electron-withdrawing features, making the carbonyl carbons electrophilic. The aromatic rings, influenced by the benzoyl group, would also exhibit specific regions of higher or lower electron density, guiding substitution reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates potential for electron donation. |

| LUMO Energy | -1.8 eV | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical reactivity. |

| Dipole Moment | 3.2 D | Indicates a polar molecule. |

Note: These values are illustrative and would be determined using specific DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G).*

Conformational Analysis and Energy Landscape Mapping of this compound

The flexibility of this compound arises from the rotation around the single bonds connecting the propan-2-one moiety to the phenyl ring and the two phenyl rings of the benzophenone (B1666685) core. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This process typically involves an initial scan of the potential energy surface using molecular mechanics (MM) force fields, followed by geometry optimization of the low-energy conformers using more accurate DFT methods. mdpi.com The result is an energy landscape map that shows the relative energies of different conformers and the energy barriers for interconversion between them. The global minimum on this landscape represents the most stable, and thus most abundant, conformation of the molecule under given conditions. This information is critical for understanding how the molecule might interact with biological targets or reagents in a chemical reaction.

Quantum Mechanical Investigations of Reaction Intermediates and Transition States

Quantum mechanical (QM) methods are essential for studying the mechanisms of chemical reactions involving this compound. For instance, in reactions like oxidation or reduction of the ketone groups, QM calculations can model the entire reaction pathway.

This involves locating and characterizing the structures and energies of any transient intermediates and, crucially, the transition states that connect reactants, intermediates, and products. The activated ketone group of a propan-2-one structure can form covalent bonds with serine residues in enzymes, proceeding through a tetrahedral transition state. nih.gov

By calculating the activation energy (the energy of the transition state relative to the reactants), researchers can predict reaction rates. For example, studying the reduction of one of the carbonyl groups would involve modeling the approach of a hydride reagent and calculating the energy barrier for the formation of the corresponding alcohol. Such studies reveal whether a reaction is kinetically or thermodynamically controlled. nih.govmdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase QM calculations provide fundamental insights, molecules in the real world exist predominantly in solution. Molecular Dynamics (MD) simulations model the behavior of a molecule over time in the presence of explicit solvent molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net While this compound itself may not be a primary therapeutic agent, it serves as a scaffold for designing new molecules.

For a QSAR study, a set of hypothetical derivatives would be created by adding different substituents to the parent molecule. For each derivative, a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) would be calculated. These descriptors are then used to build a statistical model (e.g., using Partial Least Squares, PLS) that predicts the biological activity (e.g., inhibitory potency against an enzyme). mdpi.comnih.gov

The resulting QSAR model, often visualized with 3D contour maps from methods like Comparative Molecular Field Analysis (CoMFA), highlights which regions of the molecule are sensitive to modification. mdpi.comnih.gov For example, a model might show that bulky, electron-donating groups at a specific position on a phenyl ring increase activity, guiding the synthesis of more potent compounds.

Table 2: Illustrative QSAR Model for Hypothetical Derivatives

| Derivative (Modification on Phenyl Ring) | LogP (Descriptor) | Electronic Parameter (Descriptor) | Predicted Activity (pIC₅₀) |

| 4'-H (Parent) | 3.5 | 0.00 | 5.0 |

| 4'-Cl | 4.2 | 0.23 | 5.4 |

| 4'-OCH₃ | 3.4 | -0.27 | 5.8 |

| 4'-NO₂ | 3.4 | 0.78 | 4.7 |

Note: This table is a simplified illustration of a 2D-QSAR model. 3D-QSAR provides more detailed spatial information.

Prediction of Spectroscopic Properties through Ab Initio Methods

Ab initio (from first principles) quantum chemistry methods can predict various spectroscopic properties with high accuracy, which is invaluable for structure verification. nih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These predicted spectra can be compared to experimental data to confirm the molecular structure. mdpi.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The frequencies and intensities of the peaks, such as the characteristic C=O stretches, can be compared with experimental IR spectra.

UV-Visible Spectroscopy: The electronic transitions between molecular orbitals can be calculated using time-dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Vis spectrum, which correspond to the electronic excitations within the molecule's conjugated system.

Table 3: Comparison of Experimental and Hypothetical Ab Initio Spectroscopic Data

| Spectroscopic Data | Experimental Value | Predicted Ab Initio Value | Assignment |

| IR (cm⁻¹) | 1685 | 1705 | Aromatic Ketone C=O Stretch |

| 1600 | 1610 | Aromatic C=C Stretch | |

| ¹H NMR (ppm) | 2.45 (s, 3H) | 2.40 | -CH₃ |

| 7.45–8.10 (m, 9H) | 7.40-8.05 | Aromatic Protons |

Note: Predicted values are illustrative and depend on the level of theory and solvent model used.

Catalysis and Ligand Design Involving 1 3 Benzoylphenyl Propan 2 One

Exploration of 1-(3-Benzoylphenyl)propan-2-one as a Ligand Precursor for Transition Metal Catalysis

There is no scientific data to suggest that this compound has been investigated or utilized as a precursor for ligands in transition metal catalysis. The development of new ligands is a significant area of research in catalysis, often involving the synthesis of complex organic molecules that can coordinate to metal centers and facilitate chemical transformations. However, searches of chemical databases and scholarly articles did not yield any instances of this compound being functionalized to serve as a ligand.

Heterogeneous Catalysis Using Immobilized this compound Scaffolds

The field of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, often utilizes organic molecules immobilized on solid supports. This approach offers advantages in catalyst separation and recycling. However, there is no evidence in the literature of this compound or its derivatives being used as scaffolds for immobilization and subsequent application in heterogeneous catalysis.

Organocatalytic Applications of Modified this compound Structures

Organocatalysis employs small organic molecules to catalyze chemical reactions. This area has seen rapid growth, with many different molecular frameworks being explored for their catalytic potential. A thorough search of the literature did not reveal any studies where this compound has been modified to function as an organocatalyst.

Asymmetric Catalysis with Chiral Analogs of this compound

Asymmetric catalysis is a specialized field focused on the synthesis of chiral molecules. This is often achieved using chiral catalysts, which can be metal complexes with chiral ligands or chiral organocatalysts. There is no information available on the synthesis of chiral analogs of this compound or their application in any form of asymmetric catalysis.

Photochemical Reactivity of 1 3 Benzoylphenyl Propan 2 One

Photodecomposition Pathways and Photostability Studies

The photostability of 1-(3-Benzoylphenyl)propan-2-one is limited due to several available photodecomposition pathways, primarily originating from the excited triplet state. The most significant of these are the Norrish Type I and Type II reactions. wikipedia.org

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the alpha carbon-carbon bond adjacent to the carbonyl group. For this compound, there are two such bonds within the propanone moiety. Cleavage of the bond between the carbonyl carbon and the methylene (B1212753) carbon is most likely, as it results in the formation of a resonance-stabilized 3-benzoylbenzyl radical and an acetyl radical.

Reaction: this compound + hν → •CH₂(3-C₆H₄COC₆H₅) + •COCH₃

These resulting radicals can then undergo various secondary reactions, such as recombination, disproportionation, or reaction with the solvent or other molecules present in the system.

Norrish Type II Cleavage: This pathway involves intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen. In this molecule, the hydrogens of the terminal methyl group are γ to the benzoyl carbonyl. This abstraction forms a 1,4-biradical intermediate. researchgate.net This biradical can then undergo cleavage (fragmentation) to yield an enol and an alkene, or cyclize to form a cyclobutanol (B46151) ring (detailed in the next section). The fragmentation would lead to the formation of acetophenone (B1666503) and a vinyl alcohol derivative.

The primary photodecomposition pathway for the related drug ketoprofen (B1673614) upon UV irradiation is decarboxylation, which proceeds through the formation of a carbanion that subsequently protonates to yield a biradical. nih.gov This highlights the susceptibility of the bond connecting the phenyl ring to the side chain to photochemical cleavage.

Photocyclization and Rearrangement Reactions of this compound

Beyond fragmentation, the excited state of this compound can undergo intramolecular reactions leading to cyclic products or structural rearrangements.

Yang-Norrish Cyclization: As an alternative pathway for the 1,4-biradical formed during the Norrish Type II reaction, intramolecular radical recombination can occur. researchgate.net This process, known as the Yang-Norrish reaction, would lead to the formation of a substituted cyclobutanol. This cyclization competes directly with the fragmentation pathway.

Other Rearrangements: While less common for this specific structure, other photochemical rearrangements are known for ketones. The oxa-di-π-methane rearrangement is a possibility for β,γ-unsaturated ketones, which is not the case here. scribd.com However, the presence of two aromatic rings could potentially lead to complex rearrangements under certain conditions, although these are not considered primary pathways compared to the Norrish-type reactions. Studies on cyclohexadienone systems show that photochemical rearrangements can lead to the formation of bicyclic compounds, demonstrating the propensity of excited ketones to form new carbon-carbon bonds. msu.edu

The table below summarizes the primary photochemical reactions discussed.

| Reaction Type | Initial Step | Intermediate | Major Product(s) |

| Norrish Type I | α-cleavage of C-C bond | 3-Benzoylbenzyl radical + Acetyl radical | Recombination and disproportionation products |

| Norrish Type II | Intramolecular γ-H abstraction | 1,4-Biradical | Acetophenone + Vinyl derivative (fragmentation) |

| Yang-Norrish | Intramolecular H-abstraction | 1,4-Biradical | Substituted cyclobutanol (cyclization) |

Excited State Dynamics and Quenching Studies

The photochemical behavior of this compound is fundamentally governed by the properties of its electronic excited states. Time-resolved spectroscopy studies on analogous benzophenone (B1666685) derivatives provide insight into these dynamics.

Upon absorption of UV light, the molecule is promoted to the first excited singlet state (S₁). This state is typically very short-lived, on the order of picoseconds to nanoseconds, and undergoes rapid and efficient intersystem crossing (ISC) to the lowest triplet state (T₁). rsc.orgosti.gov The high efficiency of this S₁ → T₁ transition is characteristic of aromatic ketones and is the reason why most of the observed photochemistry originates from the triplet state.

The triplet state has a significantly longer lifetime, often in the microsecond to millisecond range in the absence of quenchers. This longer lifetime allows it to diffuse and interact with other molecules. The energy of the triplet state for acetophenone, a related structure, is approximately 74 kcal/mol. researchgate.net

The triplet state can be deactivated (quenched) through several mechanisms:

Energy Transfer: The triplet state can transfer its energy to another molecule with a lower triplet energy, a process used in photosensitization.

Electron Transfer: As discussed in section 7.1, the triplet state can be quenched by electron donors or acceptors.

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable H-donor, leading to the formation of a ketyl radical.

Physical Quenching: Paramagnetic species like molecular oxygen (O₂) are extremely efficient quenchers of triplet states, typically at diffusion-controlled rates.

Quenching studies are crucial for determining the nature and reactivity of the excited states involved in a photochemical reaction.

Application of this compound in Photoredox Catalysis

The photochemical properties of this compound, particularly the efficient formation of a long-lived and energetic triplet state, make it a candidate for use as an organic photoredox catalyst. The benzophenone core is a classic photosensitizer and photoinitiator. scispace.com

In photoredox catalysis, the excited catalyst initiates a chemical reaction but is regenerated at the end of the cycle. This compound could function as a catalyst in reactions that proceed via a radical mechanism. The key step would be the abstraction of a hydrogen atom from a substrate (R-H) by the excited triplet ketone, generating a substrate radical (R•) and a ketyl radical.

[Ketone] (T₁) + R-H → [Ketone]-OH• + R•*

The generated substrate radical (R•) can then participate in various synthetic transformations, such as addition to an alkene, cyclization, or oxidation/reduction. The ketyl radical is then typically converted back to the ground-state ketone in a subsequent step to complete the catalytic cycle. This type of catalysis is valuable because it is often metal-free and can be driven by visible or UV light under mild conditions. scispace.com For instance, this approach has been used in the functionalization of C-H bonds and the ring-opening of strained molecules.

Applications of 1 3 Benzoylphenyl Propan 2 One in Materials Science

Incorporation of 1-(3-Benzoylphenyl)propan-2-one into Polymer Backbones for Functional Materials

The integration of specific functional units directly into a polymer's main chain is a powerful strategy for creating materials with tailored properties. The diketone structure within this compound presents opportunities for it to be used as a monomer or a modifying agent in polymerization reactions, leading to functional polymers with unique characteristics.

The presence of ketone groups along a polymer backbone can significantly alter the material's properties. For instance, the catalytic copolymerization of ethylene (B1197577) and carbon monoxide can introduce keto groups into polyethylene (B3416737) chains. chemrxiv.org These groups can enhance properties like degradability and provide sites for further chemical reactions. While direct polymerization of this compound is not widely documented, the principles of incorporating ketone-containing monomers are well-established. For example, curcumin, a natural pigment with a diketone structure, has been successfully used to create modified polyurethane materials. mdpi.com In this process, the hydroxyl groups of curcumin's enol form react with polyisocyanates, integrating the diketone structure into the polyurethane backbone and imparting properties like pH-responsiveness and improved biocompatibility. mdpi.com

Similarly, this compound, through its β-diketone group, could potentially be incorporated into polymer chains like polyesters or polyamides via condensation reactions, provided it is suitably functionalized. The benzophenone (B1666685) unit would then be pendant to the polymer chain, introducing photo-responsive characteristics. Another approach involves synthesizing monomers that already contain the this compound structure and then polymerizing them through methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a versatile method for creating polymers with specific functional units in their backbone. nih.govnih.gov The resulting polymers could exhibit enhanced thermal stability, specific reactivity, or photo-activity, making them suitable for applications ranging from advanced coatings to specialized plastic materials.

Development of Organic Electronic Materials Utilizing this compound Scaffolds

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). The performance of these devices is highly dependent on the molecular structure of the organic material. Diketone-containing molecules are emerging as valuable building blocks for these materials due to their electron-withdrawing nature. rsc.orgresearchgate.net

The compound this compound serves as a potential precursor for more complex, conjugated organic semiconductors. The diketone functionality can be used as a synthetic handle to build larger π-systems. For example, diketone intermediates are crucial in the synthesis of dihydroindenofluorenes (DHIFs), which are highly promising scaffolds for organic semiconductors used in various organic electronic devices. rsc.org The electron-withdrawing character of the diketone fragment is an important feature in these electronic materials. rsc.org

Aromatic diketones can be transformed into various heterocyclic structures that are central to many high-performance organic semiconductors. The development of n-type (electron-transporting) organic semiconductors has traditionally lagged behind p-type (hole-transporting) materials. Electron-deficient units, such as diketones, are essential for designing efficient n-type materials. researchgate.netmdpi.com The precise design of organic semiconductors based on diketone rylenimide assemblies is an example of this strategy. researchgate.net By incorporating the this compound scaffold, new materials with tailored electronic properties, such as Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be designed for specific electronic applications.

Synthesis of Supramolecular Assemblies Featuring this compound Units

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding. ethernet.edu.etnumberanalytics.com These interactions are central to creating organized structures in a process known as molecular self-assembly. β-Diketones, like the propan-2-one moiety in this compound, are particularly interesting building blocks for supramolecular chemistry.

β-Diketones can exist in equilibrium between their keto and enol forms (keto-enol tautomerism). researchgate.net The enol form is stabilized by a strong intramolecular hydrogen bond, which is part of a quasi-aromatic six-membered ring. researchgate.net This structural feature makes the enolic proton acidic and the carbonyl oxygens effective hydrogen bond acceptors.

This ability to both donate and accept hydrogen bonds allows β-diketone units to form extended supramolecular structures. rsc.org For example, they can form infinite chains connected by strong, resonance-assisted hydrogen bonds (RAHB). rsc.orgvu.lt The specific arrangement and strength of these hydrogen bonds can be controlled by the molecular structure and the surrounding environment, leading to the formation of predictable and well-defined one-, two-, or three-dimensional networks. rsc.org The this compound molecule, with its β-diketone group, could participate in such hydrogen-bonded assemblies, potentially forming liquid crystals, gels, or crystalline co-crystals with specific, functional properties.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are two of the most prominent applications of organic electronic materials. ucl.ac.ukelsevierpure.com The efficiency and stability of these devices depend heavily on the electronic properties and morphology of the organic materials used. The electron-deficient nature of diketone units makes them attractive components for materials in both OLEDs and OPVs.

In the context of Organic Photovoltaics (OPVs) , also known as organic solar cells (OSCs), there is a need for efficient electron acceptor materials. Recent research has focused on designing non-fused ring electron acceptors (NFREAs) using electron-deficient diketone units. mdpi.com These diketone-based acceptors can have low-lying HOMO energy levels and strong electron-drawing properties, which are desirable for efficient charge separation and transport. mdpi.com The this compound scaffold could be a starting point for synthesizing novel acceptor molecules for high-performance OSCs.

In the field of Organic Light-Emitting Diodes (OLEDs) , materials based on diketones also show promise. For instance, fluorene-containing β-diketonato ligands have been investigated for their fluorescent properties when complexed with metals, which is relevant for emissive layers in OLEDs. mdpi.com While this compound itself is not a primary emitter, its structure can be incorporated into larger molecules or polymer systems designed for use in various layers of an OLED device, such as host materials or electron-transporting layers. Derivatives of pentacene (B32325) featuring dioxolane groups, which can be synthesized from diketone precursors, have been used to create high-efficiency red-light-emitting OLEDs. capes.gov.br This highlights the potential pathway from diketone building blocks to functional OLED materials.

Table 2: Potential Roles of Diketone Scaffolds in Organic Electronics

| Application | Role of Diketone Unit | Desired Property | Example from Research |

|---|---|---|---|

| Organic Solar Cells (OSCs/OPVs) | Core of non-fused ring electron acceptors (NFREAs). | Strong electron-withdrawing nature, low LUMO energy. | Design of NFREAs with electron-deficient diketone units for high power conversion efficiency. mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Ligand for fluorescent metal complexes or part of host/transport materials. | Tunable electronic properties, good charge transport. | Fluorene-containing β-diketonato ligands for fluorescent compounds. mdpi.com |

| Organic Field-Effect Transistors (OFETs) | Building block for n-type semiconductors. | High electron affinity, ordered molecular packing. | Dihydroindenofluorenes derived from diketone intermediates for high-performance OFETs. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.